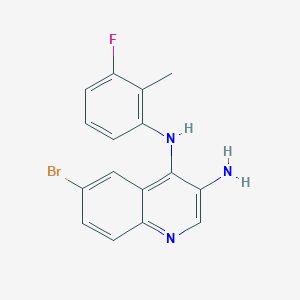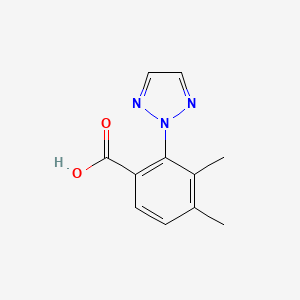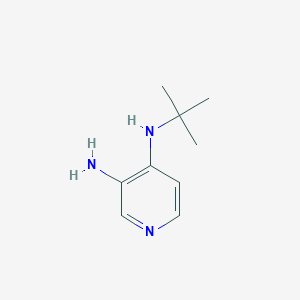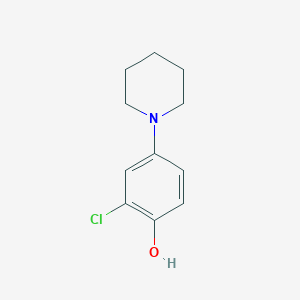
6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine typically involves the reaction of 6-bromo-4-chloroquinoline with 3-fluoro-2-methylaniline. The reaction is carried out in ethanol under reflux conditions for 18 hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying cellular pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Quinoline derivatives are explored for their potential use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing selective kinase inhibitors and other biologically active molecules.
Propiedades
Fórmula molecular |
C16H13BrFN3 |
|---|---|
Peso molecular |
346.20 g/mol |
Nombre IUPAC |
6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C16H13BrFN3/c1-9-12(18)3-2-4-14(9)21-16-11-7-10(17)5-6-15(11)20-8-13(16)19/h2-8H,19H2,1H3,(H,20,21) |
Clave InChI |
JAPCJNDLNHVCHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)



![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)

![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)


